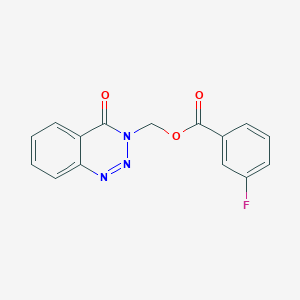

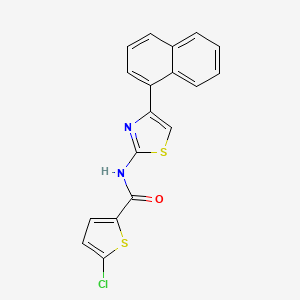

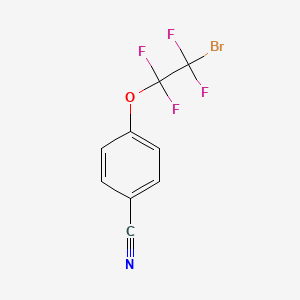

![molecular formula C7H5BrN2 B2942552 5-Bromopyrrolo[1,2-b]pyridazine CAS No. 1935307-88-2](/img/structure/B2942552.png)

5-Bromopyrrolo[1,2-b]pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromopyrrolo[1,2-b]pyridazine is a heterocyclic organic compound. It consists of fused six-membered pyridine and five-membered pyrrole rings forming the essentially planar aza-indole skeleton .

Molecular Structure Analysis

The molecular structure of this compound is characterized by an essentially planar aza-indole skeleton . More detailed structural analysis might be available in specific scientific literature .Chemical Reactions Analysis

This compound-7-carboxylic acid is a derivative of this compound . The specific chemical reactions involving this compound are not clearly recognized .Physical And Chemical Properties Analysis

This compound-7-carbaldehyde has a molecular weight of 225.04 g/mol. It has a topological polar surface area of 34.4 Ų and a complexity of 188. It has no hydrogen bond donors but has two hydrogen bond acceptors .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

5-Bromopyrrolo[1,2-b]pyridazine is a key intermediate in the synthesis of various heterocyclic compounds. For example, it has been utilized in the development of pyrimido[4,5-e][1,3,4]thiadiazine derivatives. These derivatives are obtained through a series of reactions starting from 5-bromo-2,4-dichloro-6-methylpyrimidine, highlighting the compound's utility in synthesizing complex molecular structures with potential pharmacological activities (Rahimizadeh, Nikpour, & Bakavoli, 2007).

Advances in Organic Synthesis

Research has shown that this compound is instrumental in facilitating novel organic synthesis methods. A study on the synthesis of [1,2,4]-triazolo[1,5-a]pyrimidines via Dimroth rearrangement demonstrates the compound's versatility in organic transformations. These findings are crucial for developing synthetic pathways that are more efficient and can lead to the creation of new molecules with enhanced biological or physical properties (Salgado et al., 2011).

Photophysical Properties

The study of this compound derivatives has extended into the examination of their optical and photophysical properties. Vasilescu et al. (2008) investigated a series of pyrrolo[1,2-b]pyridazine derivatives to understand their absorption and fluorescence characteristics. Such research is pivotal for the development of new materials for optical applications, including light-emitting diodes (LEDs) and sensors (Vasilescu et al., 2008).

Biological Activities

The structural motif of this compound is also found in compounds with significant biological activities. For instance, bromopyrrole alkaloid inhibitors isolated from marine sponges, which contain this structure, have shown potential as proteasome inhibitors. This opens up possibilities for the development of novel therapeutic agents, especially in cancer treatment (de Souza et al., 2018).

Safety and Hazards

Mécanisme D'action

Target of Action

5-Bromopyrrolo[1,2-b]pyridazine is a derivative of pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Pyrrolopyrazine derivatives have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It has been suggested that pyrrolopyrazine derivatives, including this compound, may inhibit kinase activity . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates, a process that is crucial in various cellular processes, including metabolism, transcription, cell cycle progression, cytoskeletal rearrangement, and cell movement .

Biochemical Pathways

Given its potential kinase inhibitory activity, it may influence various signaling pathways regulated by kinases .

Result of Action

Given its potential kinase inhibitory activity, it may influence cell signaling, growth, and proliferation .

Propriétés

IUPAC Name |

5-bromopyrrolo[1,2-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-6-3-5-10-7(6)2-1-4-9-10/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZPZXGXSPXOHLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2N=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1935307-88-2 |

Source

|

| Record name | 5-bromopyrrolo[1,2-b]pyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

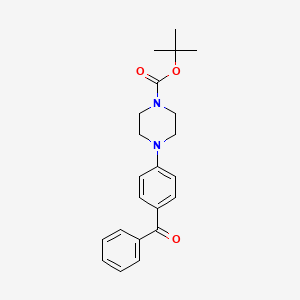

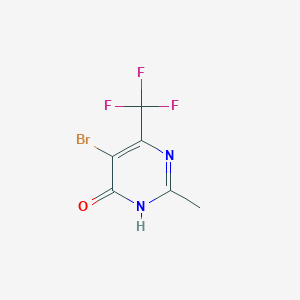

![9-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2942474.png)

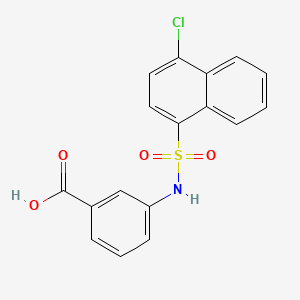

![N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2942475.png)

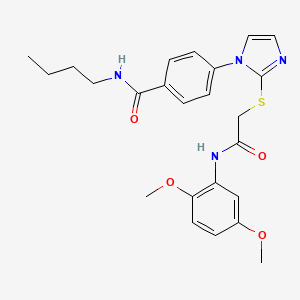

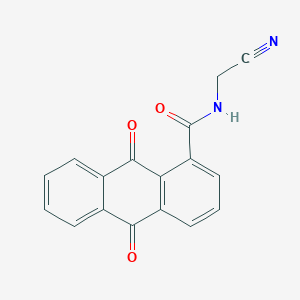

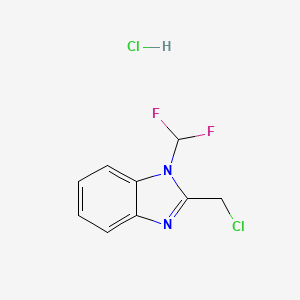

![6-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B2942476.png)

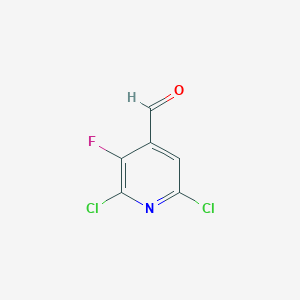

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2942488.png)